Cas no 36291-32-4 (1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol)

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol
- Monoglyceride citrate
- 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid
- Citric acid monoglyceride
- Citric acid,ester with glycerol
- Citric acid,monoester with glycerol
- EINECS 252-951-8
- LS-2970
- UNII-4987GT719I
- NS00057686
- 9KXW8132HH
- Citric acid, monoester with glycerol
- SCHEMBL168114
- DTXSID40865812
- CHEBI:166458
- 1,1'-Monoglyceride citrate
- 1,2,3-Propanetriol mono(2-hydroxy-1,2,3-propanetricarboxylate)
- Q27272685
- 109350-12-1
- Citric acid, ester with glycerol
- 2-(2-(2,3-Dihydroxypropoxy)-2-oxoethyl)-2-hydroxysuccinic acid
- 36291-32-4
- 4987GT719I
- Glyceryl monocitrate
- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1-(2,3-dihydroxypropyl) ester
- UNII-9KXW8132HH
-
- インチ: InChI=1S/C9H14O9/c10-3-5(11)4-18-7(14)2-9(17,8(15)16)1-6(12)13/h5,10-11,17H,1-4H2,(H,12,13)(H,15,16)
- InChIKey: VQENOYXMFIFHCY-UHFFFAOYSA-N
- ほほえんだ: OCC(COC(CC(CC(=O)O)(O)C(=O)O)=O)O
計算された属性
- せいみつぶんしりょう: 266.06400
- どういたいしつりょう: 266.064
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 9
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 162A^2
- 疎水性パラメータ計算基準値(XlogP): -3
じっけんとくせい
- 密度みつど: 1.635g/cm3
- ふってん: 598.2ºC at 760mmHg
- フラッシュポイント: 236ºC
- 屈折率: 1.567
- PSA: 161.59000
- LogP: -2.43670
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR00CSMX-500g |
citric acid, monoester with glycerol |
36291-32-4 | 99% | 500g |
$147.00 | 2025-02-13 |
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriolに関する追加情報
Professional Introduction to 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol (CAS No. 36291-32-4) and Its Current Research Applications
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol, chemically designated as CAS No. 36291-32-4, is a specialized compound that has garnered significant attention in the field of biochemical and pharmaceutical research due to its unique structural properties and versatile applications. This compound belongs to the class of polyhydroxy carboxylic acid esters, characterized by its three carboxyl groups and a hydroxyl group arranged in a propyl chain. The presence of both hydroxyl and ester functional groups imparts remarkable reactivity and adaptability, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biomedical applications.
The synthesis of 1,2,3-propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol involves intricate chemical transformations that highlight the compound's structural complexity. The process typically begins with the esterification of glycerol (a trihydroxy alcohol) with a suitable carboxylic acid derivative under controlled conditions. The precise control of reaction parameters such as temperature, pH, and catalyst selection is crucial to achieving high yields and purity. Recent advancements in enzymatic catalysis have further refined these processes, enabling more sustainable and environmentally friendly production methods.
In recent years, 1,2,3-propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol has been explored for its potential in drug development and material science. Its polyhydroxyl structure allows for the formation of stable complexes with various biomolecules, making it an attractive candidate for drug delivery systems. For instance, studies have demonstrated its ability to enhance the solubility and bioavailability of poorly water-soluble drugs by forming inclusion complexes or micelles. These properties are particularly relevant in the development of novel formulations for oral and injectable medications.
Moreover, the compound's ability to participate in hydrogen bonding due to its multiple hydroxyl groups has opened avenues for applications in polymer chemistry. Researchers have investigated its use as a monomer or cross-linking agent in the synthesis of biodegradable polymers. These polymers exhibit excellent biocompatibility and are being evaluated for use in tissue engineering scaffolds and wound dressings. The ester linkage in 1,2,3-propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol also contributes to its flexibility as a building block for complex macromolecular architectures.
Recent studies have also highlighted the compound's role in metabolic research. The carboxyl groups can act as acceptors or donors in various enzymatic reactions, making it a potential substrate or regulator in metabolic pathways. For example, researchers have explored its interactions with key enzymes involved in glycolysis and gluconeogenesis. These investigations not only provide insights into cellular metabolism but also offer potential leads for therapeutic interventions in metabolic disorders such as diabetes.
The pharmaceutical industry has been particularly interested in leveraging the unique properties of 1,2,3-propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol for the development of novel therapeutic agents. Its structural motifs are reminiscent of natural products that exhibit significant biological activity. By modifying its chemical structure through further derivatization or functionalization, researchers aim to develop compounds with enhanced pharmacological profiles. For instance, derivatives of this compound have been investigated for their anti-inflammatory、antioxidant、and anticancer properties.
One notable application is in the field of enzyme inhibition studies。 The hydroxyl groups provide multiple sites for interaction with enzyme active sites, making it a potent inhibitor or modulator of various enzymes. This capability is particularly valuable in drug discovery, where enzyme inhibition is a common strategy to develop therapeutic agents。 Researchers have utilized computational modeling techniques to predict how different derivatives of 1,2,3-propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol might interact with target enzymes, thereby guiding the design of more effective inhibitors.
The material science applications of this compound are equally compelling。 Its ability to form stable complexes with metals has led to investigations into its use as a chelating agent or corrosion inhibitor。 In addition, its biodegradability makes it an environmentally friendly alternative to synthetic polymers used in industrial applications。 These properties are particularly relevant in developing sustainable materials that minimize environmental impact while maintaining high performance standards.
The future prospects for 1,2,3-propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol are vast and multifaceted。 As research continues to uncover new applications and refine synthetic methodologies، this compound is poised to play an increasingly important role in both academic research and industrial development。 Collaborative efforts between chemists、biologists、and engineers will be essential to fully harness its potential across diverse fields.
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